2-(2,4-Dimethylphenyl)ethanol
Description
Contextual Significance of Arylethanols in Organic Chemistry
Arylethanols, a class of organic compounds characterized by an ethanol (B145695) group attached to an aromatic ring, are of considerable interest in organic chemistry. Their structural motif is a common feature in a wide array of biologically active molecules and serves as a crucial intermediate in the synthesis of more complex chemical entities. The hydroxyl group of arylethanols allows for a variety of chemical transformations, including oxidation to corresponding ketones or aldehydes, and esterification.
The versatility of arylethanols is further highlighted by their use in enantioselective reactions, where the goal is to produce a single enantiomer of a chiral molecule. For instance, methods have been developed for the enantioseparation of 1-arylethanols using supramolecular chiral hosts. rsc.org Furthermore, enzymatic reductions of corresponding ketone precursors are a common strategy to produce optically pure arylethanols. researchgate.netacs.org The synthesis of α-ketoamides from 1-arylethanols through copper-catalyzed oxidation reactions demonstrates their utility as starting materials for valuable chemical products. organic-chemistry.org
Overview of the 2,4-Dimethylphenyl Moiety in Diverse Chemical Structures
The 2,4-dimethylphenyl group is a significant structural component found in a variety of organic compounds, influencing their physical, chemical, and biological properties. This moiety consists of a phenyl ring substituted with two methyl groups at the second and fourth positions. These methyl groups can exert both steric and electronic effects, which can in turn influence the reactivity and interaction of the molecule with its environment.
The presence of the 2,4-dimethylphenyl group has been noted in compounds with potential applications in medicinal chemistry and materials science. For example, it is a component of certain compounds investigated for their biological activities. ontosight.aiontosight.ai The substitution pattern of the dimethylphenyl group can affect a compound's lipophilicity, which is a critical factor in its pharmacokinetic profile. Additionally, the 2,4-dimethylphenyl moiety is found in various chemical intermediates and reagents used in organic synthesis, such as (2,4-Dimethylphenyl)hydrazine and N-(2,4-Dimethylphenyl)-3-oxobutanamide. nih.govsmolecule.com
Research Trajectory and Emerging Importance of 2-(2,4-Dimethylphenyl)ethanol
While extensive research has been conducted on the broader class of arylethanols and on various compounds containing the 2,4-dimethylphenyl moiety, the specific compound this compound is a more focused area of study. Its importance is emerging from its potential as a specific building block in the synthesis of more complex molecules.
The synthesis of this compound can be approached through various synthetic routes common for arylethanols, such as the reduction of the corresponding carboxylic acid or its derivatives. The structural isomer, 1-(2,4-Dimethylphenyl)ethanol (B1294661), has been synthesized via the reduction of 2',4'-dimethylacetophenone (B1329390). ontosight.ai This suggests that a similar reduction of a suitable precursor, such as 2,4-dimethylphenylacetic acid or its ester, could yield this compound.
The research into this compound and its derivatives is driven by the ongoing quest for new molecules with specific properties. For instance, the related compound 2-Amino-2-(2,4-dimethylphenyl)ethanol is utilized as an intermediate in the synthesis of pharmaceuticals. chemimpex.comnetascientific.com This highlights the potential of the this compound scaffold in the development of new chemical entities.
| Property | Value | Source |
| Molecular Formula | C10H14O | nih.gov |
| Molecular Weight | 150.22 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNQKYHIUVLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289589 | |
| Record name | 2-(2,4-Dimethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6597-59-7 | |
| Record name | NSC62108 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-Dimethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2,4 Dimethylphenyl Ethanol
Reduction-Based Synthetic Routes
Reduction-based methods are a cornerstone in the synthesis of 2-(2,4-dimethylphenyl)ethanol, primarily involving the conversion of carboxylic acid derivatives or the asymmetric reduction of prochiral ketones.
Ester Reduction Strategies
A prevalent and straightforward method for the synthesis of this compound is the reduction of corresponding esters, such as methyl 2-(2,4-dimethylphenyl)acetate. This transformation is reliably achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a prominent example. LiAlH₄ is a potent source of hydride ions (H⁻) and is highly effective in reducing esters to primary alcohols.
The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water or other protic sources. The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. An acidic workup is then necessary to protonate the resulting alkoxide and yield the final product, this compound.
| Reactant | Reagent | Solvent | Product |
| Methyl 2-(2,4-dimethylphenyl)acetate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |
Biocatalytic and Chemoenzymatic Approaches for Chiral Synthesis
The synthesis of enantiomerically pure forms of this compound is of significant interest, and biocatalytic methods offer a green and highly selective route to achieve this. These approaches often employ enzymes, such as alcohol dehydrogenases or lipases, to facilitate stereoselective transformations.
One common strategy is the kinetic resolution of racemic this compound. This process utilizes a lipase (B570770), such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted and thus resolved. The choice of acyl donor and solvent is crucial for achieving high enantioselectivity.
Another biocatalytic approach involves the asymmetric reduction of a precursor ketone, 2,4-dimethylacetophenone. This can be accomplished using ketoreductases (KREDs) or whole-cell biocatalysts that express alcohol dehydrogenases. These enzymes deliver a hydride to the ketone in a stereospecific manner, leading to the formation of a single enantiomer of the corresponding secondary alcohol, 1-(2,4-dimethylphenyl)ethanol (B1294661), which is an isomer of the target compound. While not a direct synthesis of this compound, this highlights the power of biocatalysis in producing chiral phenylethanol derivatives.
| Technique | Enzyme | Substrate | Outcome |
| Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic this compound | Enantiomerically enriched alcohol and ester |
| Asymmetric Reduction | Ketoreductase (KRED) | 2,4-Dimethylacetophenone | Enantiomerically pure 1-(2,4-dimethylphenyl)ethanol |
Dynamic Kinetic Resolution Techniques
Dynamic kinetic resolution (DKR) represents a significant advancement over traditional kinetic resolution by offering a theoretical yield of 100% for a single desired enantiomer from a racemic mixture. This powerful technique combines the enantioselective enzymatic reaction with an in-situ racemization of the less reactive enantiomer.
In the context of synthesizing chiral this compound, a DKR process would typically involve a lipase for the selective acylation of one enantiomer, coupled with a metal catalyst, often a ruthenium complex, to continuously racemize the unreacted alcohol enantiomer. This ensures that the entire racemic starting material is converted into a single enantiomer of the acylated product, which can then be deacylated to yield the enantiopure alcohol.
Several ruthenium complexes have been developed for the racemization of secondary alcohols and have been successfully applied in DKR processes. The compatibility of the racemization catalyst with the enzyme under the reaction conditions is a critical factor for the success of the DKR.
| Component | Function | Example |
| Enzyme | Enantioselective acylation | Candida antarctica Lipase B (Novozym 435) |
| Metal Catalyst | In-situ racemization of the alcohol | Ruthenium-based complexes |
| Acyl Donor | Provides the acyl group for esterification | Isopropenyl acetate, vinyl acetate |
Other Established Organic Synthesis Protocols
Beyond reduction-based and enzymatic methods, several other classical organic synthesis protocols can be employed for the preparation of this compound.
One such method is the Grignard reaction . This involves the reaction of a Grignard reagent, specifically 2,4-dimethylbenzylmagnesium bromide, with an electrophile such as ethylene (B1197577) oxide. The nucleophilic attack of the Grignard reagent on the epoxide ring, followed by an acidic workup, yields the desired this compound. The successful formation of the Grignard reagent is crucial and requires anhydrous conditions.
Another potential route is the hydroboration-oxidation of a suitable alkene . Starting from 2,4-dimethylstyrene, hydroboration with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide in a basic medium, would theoretically yield the anti-Markovnikov product, this compound.
The Friedel-Crafts acylation of m-xylene (B151644) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would produce 2',4'-dimethylacetophenone (B1329390). Subsequent reduction of the ketone functionality, for instance, through catalytic hydrogenation or with a reducing agent like sodium borohydride (B1222165), would yield 1-(2,4-dimethylphenyl)ethanol, an isomer of the target compound. To obtain the target this compound, a different synthetic sequence starting from 2,4-dimethylphenylacetic acid or its derivatives would be necessary, as outlined in the ester reduction section.
Finally, the Wittig reaction could be envisioned as a multi-step route. For example, the reaction of 2,4-dimethylbenzaldehyde (B100707) with a phosphorus ylide could generate a styrene (B11656) derivative, which could then be converted to the target alcohol through hydroboration-oxidation.
| Reaction | Starting Materials | Key Intermediates/Reagents |
| Grignard Reaction | 2,4-Dimethylbenzyl bromide, Magnesium | 2,4-Dimethylbenzylmagnesium bromide, Ethylene oxide |
| Hydroboration-Oxidation | 2,4-Dimethylstyrene | Borane (BH₃), Hydrogen Peroxide (H₂O₂) |
| Friedel-Crafts Acylation & Reduction | m-Xylene, Acetyl chloride | 2',4'-Dimethylacetophenone |
| Wittig Reaction | 2,4-Dimethylbenzaldehyde | Phosphorus ylide |
Synthesis and Derivatization of 2,4 Dimethylphenyl Containing Analogues
Formation of Substituted 2,4-Dimethylphenyl Carbinols and Related Alcohols
The synthesis of carbinols and alcohols featuring the 2,4-dimethylphenyl group is fundamental to creating precursors for more complex derivatives. These alcohols are typically formed through well-established organometallic reactions or the reduction of corresponding carbonyl compounds.
A primary method for synthesizing secondary alcohols (carbinols) like 1-(2,4-dimethylphenyl)ethanol (B1294661) is the Grignard reaction. This involves the reaction of a Grignard reagent, such as 2,4-dimethylmagnesium bromide, with an appropriate aldehyde, like acetaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to an intermediate magnesium alkoxide salt. Subsequent acidic workup liberates the final carbinol product.
Alternatively, these alcohols can be synthesized via the reduction of corresponding ketones. For instance, 2',4'-dimethylacetophenone (B1329390) can be reduced using hydride reagents to yield 1-(2,4-dimethylphenyl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, which, after protonation, yields the secondary alcohol.
For primary alcohols such as 2-(2,4-dimethylphenyl)ethanol, similar principles apply. A Grignard reaction between 2,4-dimethylbenzylmagnesium chloride and formaldehyde (B43269) (a one-carbon aldehyde) will produce the desired primary alcohol. The reduction of 2,4-dimethylphenylacetic acid or its corresponding aldehyde, 2,4-dimethylphenylacetaldehyde, with a strong reducing agent like LiAlH₄ also serves as a viable synthetic route.
| Product | Synthetic Method | Key Reactants | Reaction Type |
|---|---|---|---|
| 1-(2,4-Dimethylphenyl)ethanol | Grignard Reaction | 2,4-Dimethylmagnesium bromide, Acetaldehyde | Nucleophilic Addition |
| 1-(2,4-Dimethylphenyl)ethanol | Reduction | 2',4'-Dimethylacetophenone, NaBH₄ | Hydride Reduction |
| This compound | Grignard Reaction | 2,4-Dimethylbenzylmagnesium chloride, Formaldehyde | Nucleophilic Addition |
| This compound | Reduction | 2,4-Dimethylphenylacetic acid, LiAlH₄ | Hydride Reduction |
Synthesis of Nitrogen-Heterocyclic Compounds Incorporating the 2,4-Dimethylphenyl Group
The 2,4-dimethylphenyl moiety serves as a critical building block for a variety of nitrogen-containing heterocyclic compounds. The synthesis of these derivatives often begins with 2,4-dimethylaniline (B123086), a versatile precursor.
Formamidine (B1211174) and Formamide Derivatives
N-(2,4-Dimethylphenyl)formamide is typically synthesized through the direct formylation of 2,4-dimethylaniline. ekb.eg This reaction involves treating 2,4-dimethylaniline with formic acid in a nucleophilic acyl substitution. researchgate.net To drive the reaction to completion, an excess of formic acid may be used, or the water generated as a byproduct can be removed, often through azeotropic distillation. researchgate.net
N'-(2,4-Dimethylphenyl)-N-methylformamidine can be prepared from 2,4-dimethylaniline. A general synthetic route for N,N'-disubstituted formamidines involves the reaction of a primary aniline (B41778) with triethyl orthoformate, which acts as a source of the formyl group, often in the presence of an acid catalyst. jocpr.comnih.gov Another established method is the reaction of the aniline with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which efficiently yields the corresponding formamidine derivative. researchgate.net
| Derivative | Starting Material | Key Reagent(s) | Reaction Type |
|---|---|---|---|
| N-(2,4-Dimethylphenyl)formamide | 2,4-Dimethylaniline | Formic Acid | Nucleophilic Acyl Substitution |
| N'-(2,4-Dimethylphenyl)-N-methylformamidine | 2,4-Dimethylaniline | Triethyl orthoformate or DMF-DMA | Condensation |
Thiosemicarbazide (B42300) Derivatives
The synthesis of 4-(2,4-dimethylphenyl)thiosemicarbazide is a key step toward a range of bioactive thiosemicarbazone derivatives. The most direct route to this compound is the reaction of 2,4-dimethylphenyl isothiocyanate with hydrazine (B178648) hydrate (B1144303). In this reaction, the nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the isothiocyanate group to form the thiosemicarbazide structure. researchgate.netwikipedia.org
An alternative, multi-step synthesis starts from 2,4-dimethylaniline, which is treated with ammonium (B1175870) hydroxide, carbon disulfide, and sodium chloroacetate, followed by a final reaction with hydrazine hydrate to yield the target thiosemicarbazide. scinito.ai Once formed, 4-(2,4-dimethylphenyl)thiosemicarbazide can readily undergo condensation reactions with a wide variety of aldehydes and ketones to produce a library of corresponding thiosemicarbazone derivatives. researchgate.netlongdom.org
Aniline and Piperazine (B1678402) Derivatives
The 2,4-dimethylphenyl group can be incorporated into more complex aniline and piperazine structures, which are prevalent scaffolds in pharmaceuticals.
A notable aniline derivative is 2-((2,4-dimethylphenyl)thio)aniline (B569701) . Its synthesis begins with the S-arylation of 2,4-dimethylthiophenol with an activated nitrobenzene, such as 1-fluoro-2-nitrobenzene. This is followed by the reduction of the nitro group to an amine, typically using a reducing agent like iron in acetic acid, to yield the final product. fayoum.edu.eg
Piperazine derivatives can be synthesized via several methods. N,N'-bis(2,4-dimethylphenyl)piperazine , a symmetrical molecule, is formed through the direct alkylation of two equivalents of 2,4-dimethylaniline with one equivalent of 1,2-dibromoethane. fayoum.edu.eg
For unsymmetrical N-aryl piperazines like 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine , a common strategy involves first synthesizing the 2-((2,4-dimethylphenyl)thio)aniline intermediate as described above. This intermediate is then cyclized by reaction with bis(2-chloroethyl)amine (B1207034) to form the piperazine ring. A powerful alternative for forming the C-N bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can directly connect an aryl halide (or triflate) with piperazine. wikipedia.org For example, 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene can be coupled with piperazine using a suitable palladium catalyst and ligand system to afford the desired N-aryl piperazine derivative. researchgate.net
Benzotriazole (B28993) Analogues
Benzotriazoles containing the 2,4-dimethylphenyl group can be synthesized through established methods for forming the triazole ring system. The classical approach involves the diazotization of an appropriately substituted o-phenylenediamine. researchgate.net To prepare a 1-(2,4-dimethylphenyl)benzotriazole , the required starting material is N-(2,4-dimethylphenyl)-o-phenylenediamine. This precursor is treated with sodium nitrite (B80452) in an acidic medium, such as acetic acid or hydrochloric acid. The reaction generates a monodiazonium salt intermediate, which undergoes spontaneous intramolecular cyclization to form the stable benzotriazole ring.
Another synthetic strategy is the [3+2] cycloaddition reaction between an aryl azide (B81097) and benzyne. In this approach, 2,4-dimethylphenyl azide would react with benzyne, which is generated in situ, to yield 1-(2,4-dimethylphenyl)benzotriazole. researchgate.net For the synthesis of isomers like 2-(2,4-dimethylphenyl)benzotriazole , a reductive cyclization of a corresponding o-nitroazobenzene precursor is typically employed. researchgate.netlongdom.org This involves the catalytic hydrogenation of a molecule such as 2-nitro-2'-hydroxy-N-(2,4-dimethylphenyl)azobenzene, which reduces the nitro group and facilitates cyclization to the benzotriazole ring.
Phthalazinone Derivatives
Phthalazinone heterocycles incorporating the 2,4-dimethylphenyl group are synthesized from precursors containing a benzene (B151609) ring with ortho-carbonyl and carboxyl functionalities. A key synthetic route to 4-(2,4-dimethylphenyl)-1(2H)-phthalazinone begins with a Friedel-Crafts aroylation reaction between m-xylene (B151644) and phthalic anhydride. researchgate.netfayoum.edu.eg This reaction produces 2-(2,4-dimethylbenzoyl)benzoic acid as the crucial intermediate.
This keto-acid intermediate is then subjected to a cyclocondensation reaction with hydrazine hydrate. researchgate.net The nitrogen atoms of hydrazine react with the ketone and carboxylic acid groups to form the six-membered heterocyclic phthalazinone ring. A related general method involves the condensation of 2-formylbenzoic acid with an arylhydrazine, which in this context would be 2,4-dimethylphenylhydrazine, to yield the corresponding 2-(2,4-dimethylphenyl)phthalazinone derivative. longdom.org Once synthesized, the parent phthalazinone can be further functionalized, for example, by N-alkylation at the 2-position of the ring system. researchgate.netresearchgate.net
Hydrazone Derivatives
Hydrazones are a significant class of compounds characterized by the -NHN=CH- functional group. mdpi.com Their synthesis is often a straightforward condensation reaction, making them valuable derivatives in various chemical fields. The formation of hydrazones from precursors containing the 2,4-dimethylphenyl group is an effective strategy for creating new molecular entities. mdpi.comresearchgate.net
A common synthetic approach involves the condensation of a 2,4-dimethylphenyl hydrazine salt with various aromatic aldehydes or ketones. researchgate.net This reaction is typically performed in a solvent like ethanol (B145695) and may be catalyzed by a few drops of acid, such as acetic acid, followed by heating under reflux. researchgate.net This method has been successfully used to synthesize a series of hydrazone derivatives, with the structures confirmed by mass spectrometry. researchgate.net
Another strategy involves reacting a piperazine-carrying benzaldehyde, which includes a 2,4-dimethylphenyl group on the piperazine ring, with a hydrazide like isonicotinohydrazide (INH). mdpi.com The reaction is generally carried out in ethanol under reflux conditions. The resulting precipitate can be purified by recrystallization. mdpi.com
Table 1: Examples of Synthesized 2,4-Dimethylphenyl-Containing Hydrazones
| Starting Carbonyl Compound | Hydrazine Source | Solvent | Conditions | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)benzaldehyde | Isonicotinohydrazide | Ethanol | Reflux | N′-(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)benzylidene)isonicotinohydrazide | 62% | mdpi.com |
| Acetophenone | 2,4-Dimethylphenyl hydrazine HCl | Ethanol | Reflux with Acetic Acid | Acetophenone-2,4-dimethylphenyl hydrazone | 92% | researchgate.net |
Advanced Synthetic Strategies and Catalysis
Modern synthetic chemistry emphasizes the development of efficient, selective, and sustainable methods. For analogues of this compound, advanced strategies involving metal-mediated catalysis, novel solvent systems, and streamlined reaction sequences are paramount.
Palladium-Mediated and Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov These reactions, for which the 2010 Nobel Prize in Chemistry was awarded, typically involve the reaction of an organic halide with an organometallic reagent, catalyzed by a palladium complex. wikipedia.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com
These methods have been applied to the synthesis of complex molecules containing the 2,4-dimethylphenyl moiety. For instance, the synthesis of vortioxetine, a pharmaceutical agent, utilizes a palladium-catalyzed reaction to couple 2,4-dimethylthiophenol with an aryl halide. google.comgoogle.com The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical for the reaction's success. semanticscholar.org Different cross-coupling reactions are named based on the organometallic nucleophile used, such as Suzuki-Miyaura (organoboron), Negishi (organozinc), and Stille (organotin) reactions. nih.govlibretexts.org
Table 2: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent (R-M) | Key Features | Ref |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Requires a base; stable and environmentally benign reagents. | nih.govlibretexts.org |
| Negishi | Organozinc | High reactivity and functional group tolerance. | nih.govlibretexts.org |
| Stille | Organotin | Tolerant of a wide range of functional groups; tin byproducts can be toxic. | youtube.comlibretexts.org |
| Buchwald-Hartwig | Amine/Amide | Forms C-N bonds, crucial for synthesizing aryl amines. | youtube.comlibretexts.org |
The synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, a key intermediate, has been achieved via palladium-catalyzed coupling between tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate and 2,4-dimethylthiophenol. google.com This demonstrates the utility of these reactions in building complex structures around the 2,4-dimethylphenyl scaffold.
Application of Deep Eutectic Solvents in Biocatalysis
Deep Eutectic Solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents in chemical processes, particularly in biocatalysis. nih.govresearchgate.net DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline (B1196258) chloride (ChCl), and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. nih.govresearchgate.net These mixtures have significantly lower melting points than their individual components. nih.gov
The advantages of DESs in biocatalysis include their low cost, ease of preparation, biodegradability, and non-flammability. nih.govyoutube.com They can enhance enzyme stability and activity, improve substrate solubility (especially for hydrophobic compounds), and lead to higher product conversions and enantioselectivity in biotransformations. researchgate.netresearchgate.nettudelft.nl
For the synthesis of chiral alcohols, a class of compounds to which this compound belongs, redox biocatalysis using whole cells or isolated alcohol dehydrogenases in DES-containing media is a promising strategy. researchgate.net The use of DES as a co-solvent in the bioreduction of aromatic ketones to chiral alcohols has been shown to increase reaction rates and yields. researchgate.net
Table 3: Common Components and Properties of Deep Eutectic Solvents
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Key Properties/Applications in Biocatalysis | Ref |
|---|---|---|---|---|
| Choline Chloride (ChCl) | Urea | 1:2 | Classic DES; used in lipase-catalyzed reactions. | nih.gov |
| Choline Chloride (ChCl) | Glycerol (Gly) | 1:2 | Enhances stability of enzymes like alcohol dehydrogenases. | researchgate.net |
| Choline Chloride (ChCl) | Ethylene (B1197577) Glycol | 1:2 | Used in electroplating and other applications. | youtube.com |
While specific studies on the biocatalytic synthesis of this compound in DES are not extensively documented, the principles established for the bioreduction of other aromatic ketones are directly applicable. researchgate.net The use of DES can overcome the low aqueous solubility of substrates like 2,4-dimethylacetophenone, facilitating a more efficient enzymatic reduction to the corresponding alcohol.
One-Pot and Multi-Component Reaction Systems
One-pot syntheses and multi-component reactions (MCRs) are highly efficient synthetic strategies that align with the principles of green chemistry by maximizing pot, atom, and step economy (PASE). nih.govfrontiersin.org MCRs involve combining three or more reactants in a single operation to form a product that incorporates structural features from each reactant, thereby avoiding the isolation of intermediates and reducing waste. nih.govnih.gov
MCRs, such as the Ugi, Biginelli, or Hantzsch reactions, allow for the rapid assembly of diverse heterocyclic scaffolds. nih.govtcichemicals.com The synthesis of pyrazole (B372694) derivatives, for instance, has been achieved through a four-component reaction of hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde, and malononitrile. frontiersin.org By selecting a starting material containing the 2,4-dimethylphenyl moiety, this methodology can be adapted to generate a library of complex analogues. The efficiency of MCRs reduces reaction times, energy consumption, and the generation of chemical waste. frontiersin.org
Advanced Spectroscopic and Structural Elucidation of 2 2,4 Dimethylphenyl Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. sarchemlabs.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
While a publicly available, experimentally verified NMR spectrum for 2-(2,4-Dimethylphenyl)ethanol is not present in the reviewed literature, its spectral characteristics can be reliably predicted based on the known chemical shifts of analogous structures and foundational NMR principles. The predicted spectra are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations are summarized in the table below. The ethyl group protons would form an A₂B₂ system, likely appearing as two triplets. The three aromatic protons are in unique environments and would present as a singlet and two doublets. The two methyl groups on the aromatic ring would appear as distinct singlets.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OH | ~1.5-2.5 | Singlet (broad) | 1H |
| Ar-CH₃ (C2) | ~2.30 | Singlet | 3H |
| Ar-CH₃ (C4) | ~2.28 | Singlet | 3H |
| Ar-CH₂- | ~2.85 | Triplet | 2H |
| -CH₂-OH | ~3.80 | Triplet | 2H |
Predicted values are based on analogous compounds and standard chemical shift tables.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, all ten carbon atoms are chemically distinct and should produce ten unique signals. The carbon attached to the electronegative oxygen atom (-CH₂-OH) is expected to be the most deshielded among the aliphatic carbons, thus appearing at the highest chemical shift (downfield). libretexts.orglibretexts.org The aromatic carbons would resonate in the typical range of ~125-140 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted δ (ppm) |
|---|---|
| Ar-CH₃ (C2) | ~19.0 |
| Ar-CH₃ (C4) | ~20.8 |
| Ar-CH₂- | ~35.0 |
| -CH₂-OH | ~61.5 |
| C3 | ~127.0 |
| C6 | ~129.5 |
| C5 | ~131.0 |
| C1 | ~134.0 |
| C2 | ~136.0 |
Predicted values are based on analogous compounds and standard chemical shift tables.
Infrared (IR) and Mass Spectrometry (MS) Characterization
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. biosynth.com The FTIR spectrum of this compound, obtained from a neat capillary cell, displays characteristic absorption bands confirming its structure. nih.gov A prominent, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, broadened by intermolecular hydrogen bonding. chemicalbook.com Absorptions corresponding to C-H stretching in the aromatic ring and the aliphatic chain appear between 2850-3100 cm⁻¹. The C-O stretching vibration is typically observed in the 1050-1150 cm⁻¹ region. Furthermore, characteristic peaks for aromatic C=C stretching vibrations can be found in the 1450-1600 cm⁻¹ range. nih.gov
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Alcohol O-H | ~3350 (broad) | Stretching |
| Aromatic C-H | ~3010 | Stretching |
| Aliphatic C-H | ~2950, 2870 | Stretching |
| Aromatic C=C | ~1615, 1505 | Stretching |
Data sourced from typical IR spectral correlation charts and available database information. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge (m/z) ratio.
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 150, which corresponds to its molecular weight (C₁₀H₁₄O). nih.gov The fragmentation pattern is characteristic of a phenethyl alcohol derivative. The most abundant peak, known as the base peak, is observed at m/z 119. This fragment is formed through a characteristic benzylic cleavage, resulting from the loss of a hydroxymethyl radical (•CH₂OH, mass 31). Another significant peak at m/z 120 arises from the subsequent loss of a hydrogen atom from the m/z 119 fragment. nih.gov
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion |
| 119 | [C₉H₁₁]⁺ | Base Peak (Loss of •CH₂OH) |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
X-ray Crystallography for Conformational Analysis and Intermolecular Interactions
As this compound is a liquid at room temperature, its own crystal structure is not readily determined under standard conditions. However, the analysis of crystalline derivatives provides invaluable information about the conformational preferences and interaction patterns of the 2-(2,4-dimethylphenyl) moiety.
Table 5: Example Crystallographic Data for a Derivative Containing the 2,4-Dimethylphenyl Group
| Parameter | Value |
|---|---|
| Compound | 2-(2-hydroxy-4-n-octyloxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.6706 |
| b (Å) | 9.7781 |
| c (Å) | 18.7995 |
| β (°) | 108.859 |
Data from the crystal structure of C₃₃H₃₉N₃O₂. nih.gov
Chromatographic Methodologies for Compound Purity and Mixture Composition Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound.
The purity of this compound can be effectively determined using a gas chromatograph equipped with a flame ionization detector (GC-FID). mdpi.com In this method, the sample is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. The retention time—the time it takes for a compound to travel through the column—is a characteristic identifier. The purity is calculated from the relative area of the peak corresponding to the target compound compared to the total area of all peaks in the chromatogram.
The Kovats retention index (RI) is a standardized measure used to convert retention times into system-independent constants, aiding in compound identification. For example, the isomer 1-(2,4-Dimethylphenyl)ethanol (B1294661) has a reported semi-standard non-polar retention index of 1196. Similar characterization would be applied to this compound to establish a reference for its identification and to resolve it from isomers and potential impurities, such as unreacted starting materials or byproducts from its synthesis. Two-dimensional gas chromatography (2D-GC) can be employed for more complex mixtures, offering enhanced resolution to separate the target analyte from a challenging sample matrix.
Computational Chemistry and Theoretical Studies on 2 2,4 Dimethylphenyl Ethanol and Its Analogues
Quantum Chemical Calculations for Geometry Optimization (e.g., Ab Initio, DFT)
Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. mdpi.com Methods like Ab Initio (from the beginning) and Density Functional Theory (DFT) solve the electronic Schrödinger equation to find the lowest energy arrangement of atoms. mdpi.com
For a molecule such as 2-(2,4-Dimethylphenyl)ethanol, these calculations determine key geometric parameters like bond lengths, bond angles, and dihedral angles. DFT, particularly with hybrid functionals like B3LYP and basis sets such as 6-31G(d,p), is widely used for its balance of accuracy and computational efficiency in optimizing organic molecules. researchgate.netinpressco.comresearchgate.net The optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is found, representing the molecule's most stable conformation. aps.orgharvard.edu The resulting data is crucial for subsequent studies, including molecular docking and pharmacokinetic predictions. researchgate.net
Table 1: Predicted Geometrical Parameters from a Theoretical DFT B3LYP/6-31G(d,p) Optimization of this compound Note: This table presents hypothetical, albeit realistic, data for illustrative purposes, as specific experimental or computational results for this exact optimization were not found in the literature search.
| Parameter Type | Atoms Involved | Predicted Value |
| Bond Length | C(ar)-C(ar) | ~1.39 Å |
| Bond Length | C(ar)-CH₂ | ~1.51 Å |
| Bond Length | CH₂-CH₂ | ~1.54 Å |
| Bond Length | CH₂-OH | ~1.43 Å |
| Bond Angle | C(ar)-C-C | ~112° |
| Bond Angle | C-C-O | ~109.5° |
| Dihedral Angle | C(ar)-C-C-O | ~60° (gauche) or ~180° (anti) |
Molecular Docking and Predictive Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.govwikipedia.org This method is a cornerstone of structure-based drug design, helping to elucidate biochemical pathways and screen virtual compound libraries. wikipedia.org
The process involves preparing the 3D structures of the ligand, this compound, and the target protein. A docking algorithm then samples numerous possible conformations and orientations (poses) of the ligand within the protein's binding site. nih.govh-its.org Each pose is evaluated by a scoring function, which estimates the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. h-its.orgnih.gov
Key interactions that stabilize the ligand-receptor complex include hydrogen bonds, van der Waals forces, and aromatic interactions (e.g., π-π stacking). mdpi.comnih.gov For this compound, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the dimethylphenyl ring can engage in hydrophobic and aromatic interactions. nih.gov Potential protein targets for this molecule could include olfactory receptors or metabolic enzymes like Cytochrome P450s. nih.govoup.com
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor Note: This table is a representative example of docking output.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Olfactory Receptor OR-X | -6.8 | TYR 112, PHE 250 | Hydrogen Bond, π-π Stacking |
| Cytochrome P450 2E1 | -5.9 | LEU 368, VAL 178 | Hydrophobic Interaction |
| Aryl Hydrocarbon Receptor | -7.2 | PRO 295, ARG 316 | van der Waals, π-Alkyl |
In Silico Pharmacokinetic and Toxicological Assessment
In silico tools are increasingly used in the early stages of chemical and drug development to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govslideshare.net These predictions help to identify candidates with poor pharmacokinetic profiles or potential toxicity risks, reducing the reliance on animal testing. nih.govnih.gov
Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), correlate a molecule's structural features with its biological and toxicological effects. nih.govyoutube.com For this compound, key physicochemical properties that influence its ADMET profile can be calculated from its structure. These descriptors include molecular weight, lipophilicity (XLogP3), and the number of hydrogen bond donors and acceptors. nih.gov These parameters are used by various software platforms to predict outcomes like gastrointestinal absorption, blood-brain barrier penetration, and potential for causing adverse effects such as hepatotoxicity or mutagenicity. sci-hub.sesimulations-plus.com
Table 3: Computed Physicochemical and ADMET Properties for this compound Data sourced from PubChem. nih.gov
| Property | Predicted Value | ADMET Implication |
| Molecular Weight | 150.22 g/mol | Affects diffusion and absorption |
| XLogP3 | 2.2 | Indicates moderate lipophilicity, influencing absorption and distribution |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding |
| Hydrogen Bond Acceptors | 1 | Influences solubility and receptor binding |
| Rotatable Bond Count | 2 | Relates to conformational flexibility and binding |
Investigation of Tautomeric Equilibria and Aromaticity
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a hydrogen atom. byjus.comwikipedia.org The best-known example is keto-enol tautomerism, where a ketone or aldehyde is in equilibrium with its corresponding enol form. britannica.com This equilibrium is significant for molecules where a hydroxyl group is attached to a double-bonded carbon, such as in phenols. britannica.comscienceinfo.comstudy.com
However, in this compound, the hydroxyl group is attached to a saturated sp³ hybridized carbon atom in the ethyl side chain, which is separate from the aromatic ring. Due to this stable aliphatic alcohol structure, the compound does not exhibit significant prototropic tautomerism under normal conditions.
Aromaticity is a key property of the 2,4-dimethylphenyl moiety. The benzene (B151609) ring is a planar, cyclic, conjugated system with 6 π-electrons, satisfying Hückel's rule (4n+2 π electrons). This electron delocalization results in high thermodynamic stability. Computational methods can quantify aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), which are based on magnetic and geometric criteria, respectively. nih.govacs.org Substituents on the benzene ring can influence the degree of aromaticity by altering the electron distribution within the ring. tsijournals.comaip.orgresearchgate.net However, for a simple alkyl-substituted benzene like this compound, the aromatic character of the ring is well-established and not in a state of equilibrium.
Biological Activities and Pharmacological Relevance of 2 2,4 Dimethylphenyl Ethanol Derivatives
Antimicrobial Properties
Derivatives of phenylethanol are noted for their interactions with microbial cells, particularly their effects on cellular membranes, which is often linked to their bacteriostatic activity. nih.gov The antimicrobial potential of this class of compounds extends to various pathogens, including bacteria, mycobacteria, fungi, and viruses.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Phenylethyl alcohol is recognized as an effective inhibiting agent, particularly against Gram-negative bacteria. researchgate.net The bacteriostatic action of 2-phenylethanol (B73330) and its derivatives is strongly correlated with their ability to bind to and disrupt the structure of bacterial membranes. nih.gov This disruption can lead to increased membrane permeability. bohrium.com Studies on various substituted phenols and their derivatives have shown activity against both Gram-positive and Gram-negative bacteria. finechem-mirea.runih.gov For instance, certain biphenyl (B1667301) and dibenzofuran (B1670420) derivatives have demonstrated potent inhibitory activities against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. mdpi.com
The antibacterial efficacy of phenylethanol derivatives is linked to their amphipathic nature, which allows their hydrophobic components to insert into the lipid bilayer of bacterial membranes, thereby disrupting hydrophobic interactions among lipid molecules and decreasing lipid order. nih.gov The minimal inhibitory concentration (MIC), a measure of antimicrobial activity, for 2-phenylethanol against E. coli has been established at approximately 15 mM. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Phenylethanol Derivatives against E. coli
| Compound | MIC₅₀ (mM) |
|---|---|
| 2-Phenylethanol | ~15 |
| Phenylacetic acid | ~25 |
| Phenyllactic acid | ~30 |
| Methyl phenylacetate | ~12 |
| Tyrosol | >100 |
Source: Adapted from Kleinwächter et al., 2021. nih.gov
Antitubercular Efficacy in In Vitro and Cellular Models
The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains, necessitates the discovery of new antitubercular agents. mdpi.com Research has explored various heterocyclic compounds and derivatives for their potential against Mtb. While direct studies on 2-(2,4-Dimethylphenyl)ethanol derivatives are limited, research into structurally related compounds provides insight. For example, a novel series of 3,5-disubstituted-1,2,4-oxadiazoles, which can be derived from related aromatic structures, were tested against H37Rv, MDR, and XDR strains of Mtb. One derivative, N′-(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)benzylidene)isonicotinohydrazide, which contains the 2,4-dimethylphenyl moiety, has been synthesized and characterized, pointing to the exploration of this substitution pattern in antitubercular drug design. mdpi.com
Various other classes of compounds featuring substituted phenyl rings have shown promise. Pyridyl and 2-hydroxyphenyl chalcones have been tested for growth inhibitory activity against M. tuberculosis H37Rv, with some derivatives exhibiting IC₉₀ values in the low micromolar range. mdpi.com Similarly, isoniazid-derived hydrazones have shown potent anti-mycobacterial activity, with some derivatives showing MIC values lower than isoniazid (B1672263) itself. mdpi.com Diphenyl ether derivatives have also been identified as potential antitubercular agents by targeting the enoyl-acyl carrier protein reductase (InhA) enzyme. nih.gov Furthermore, 2,4-disubstituted pyridine (B92270) derivatives have demonstrated significant bactericidal activity against M. tuberculosis located within human macrophages. frontiersin.org
Table 2: In Vitro Antitubercular Activity of Selected Compound Classes
| Compound Class | Target Strain(s) | Activity Range (MIC or IC₉₀) |
|---|---|---|
| Pyridyl Chalcones | M. tuberculosis H37Rv | 8.9–28 µM |
| Isonicotinoyl Hydrazones | M. tuberculosis | 0.0125–0.125 µg/mL |
| Diphenyl Ether Pyrazolines | M. tuberculosis H37Rv | 4–7 µM |
| 2,4-Disubstituted Pyridines | M. tuberculosis | 0.8–1.5 µg/mL |
Source: Adapted from various studies. mdpi.commdpi.comnih.govfrontiersin.org
Antiparasitic Activity
Derivatives of phenylethanol have been investigated for their efficacy against various protozoan parasites. A notable area of research involves azole-based compounds, which are known inhibitors of sterol 14α-demethylase (CYP51), a crucial enzyme for the survival of parasites like Trypanosoma and Leishmania. nih.gov
A series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives were screened in vitro against several human protozoan parasites, with a number of compounds showing selective and potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govresearchgate.net One particular derivative demonstrated an IC₅₀ value of 40 nM. nih.gov Other studies have explored 1-phenethyl-4-aminopiperidine derivatives, identifying molecules selectively active against bloodstream forms of Trypanosoma brucei rhodesiense. researchgate.net Additionally, various heterocyclic derivatives, such as those with pyrimido[1,2-a]benzimidazole (B3050247) scaffolds, have shown promise as antiparasitic agents against Leishmania major and Toxoplasma gondii. nih.gov
Table 3: Antiprotozoal Activity of Selected Phenylethanol and Phenyl-containing Derivatives
| Compound Class | Parasite Target | Potency (IC₅₀) |
|---|---|---|
| 2-(1H-imidazol-1-yl)-1-phenylethanol derivative | Trypanosoma cruzi | 40 nM |
| 1-Phenethyl-4-aminopiperidine derivatives | T. brucei rhodesiense | 0.12 to 10 µM |
| Arylidene ketones & Thiazolidene hydrazines | T. cruzi & Leishmania spp. | 90 nM–25 µM |
Source: Adapted from De Vita et al., 2016; Wube et al., 2009; and Aguirre et al., 2018. nih.govresearchgate.netnih.gov
Antitumor and Cytotoxic Effects against Cancer Cell Lines
The evaluation of cytotoxic effects on cancer cell lines is a fundamental step in the discovery of new anticancer agents. nih.gov The impact of substituents on a phenyl ring can significantly influence the anti-proliferative activity of compounds. nih.gov
Research into suberoylanilide hydroxamic acid (SAHA) based inhibitors with di-substituted phenyl rings has shown that these compounds can possess higher antiproliferative activity than the parent compound SAHA and the common chemotherapeutic drug Cisplatin. nih.gov These derivatives were tested against a panel of human cancer cell lines including lung (A549, H460, H1299), skin (A375), gastric (MGC80-3), and liver (HepG2) cancer cells, demonstrating potent activity with low toxicity toward normal cells. nih.gov Other research has shown that pyrazoline derivatives can reduce the volume and count of Ehrlich Ascites Carcinoma cells, suggesting potent antitumor activity. ekb.egekb.eg While ethanol (B145695) itself can have a pronounced cytotoxic effect on various cell lines, the derivatization into more complex molecules is key to achieving selective antitumor effects. nih.govbmrat.orgresearchgate.netbmrat.org
Table 4: Cytotoxic Activity of Selected Phenyl-Substituted Compound Classes
| Compound Class | Cancer Cell Lines |
|---|---|
| Phenyl Substituted SAHA Derivatives | A375 (skin), A549 (lung), MGC80-3 (gastric), H460 (lung), H1299 (lung), HepG2 (liver) |
| Mollugin-1,2,3-triazole derivatives | HL-60 (leukemia), A549 (lung), SMMC-7721 (liver), SW480 (colon), MCF-7 (breast) |
Source: Adapted from Li et al., 2019 and Luo et al., 2021. nih.govmdpi.com
Neuropharmacological Investigations
Currently, there is a limited body of publicly available research focusing specifically on the neuropharmacological properties of this compound and its direct derivatives. While studies have been conducted on other phenyl-containing heterocyclic structures for their activity on the central nervous system (CNS), such as potential anticonvulsant properties, these are structurally distinct from phenylethanol derivatives. niscpr.res.in Therefore, the neuropharmacological profile of this compound derivatives remains an area for future investigation.
Anticonvulsant Activity and GABAergic Modulation
There is no available scientific literature detailing the anticonvulsant properties of this compound or its derivatives. General studies on other substituted phenylethanols have explored anticonvulsant effects, often linking them to modulation of the GABAergic system. However, no specific research has been conducted to ascertain if this compound shares these characteristics or interacts with GABA receptors.
Mechanism of Action on Neurotransmitter Regulation and Adrenoceptors
Specific studies on the mechanism of action of this compound concerning neurotransmitter regulation and its interaction with adrenoceptors are absent from the current scientific record. While the broader class of phenylethanolamines is known to interact with various neurotransmitter systems, including adrenergic and dopaminergic receptors, the specific effects of the 2,4-dimethyl substitution on the phenyl ring of ethanol have not been investigated.
Neurotoxicological Profiles and Central Nervous System Effects
The neurotoxicological profile and the broader effects of this compound on the central nervous system remain uncharacterized. While the neurotoxicity of related compounds, such as xylenol isomers (dimethylphenols), has been a subject of study, this data cannot be directly extrapolated to this compound without specific experimental validation.
Role as Biomarkers in Metabolic Research
There is no evidence in the scientific literature to suggest that this compound or its metabolites are currently used or have been investigated as biomarkers in metabolic research. Studies on the metabolism of the precursor, 2,4-dimethylphenol, have identified certain metabolites, but these have not been established as biomarkers for specific metabolic states or diseases.
Impact on Cellular Signaling and Metabolic Pathways
The impact of this compound on cellular signaling and metabolic pathways has not been a subject of scientific inquiry. Consequently, there is no data available to describe how this compound might influence intracellular communication or metabolic processes.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Due to the lack of studies on the biological activity of this compound and its derivatives, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a series of related compounds with measured biological potency to determine how chemical structure influences activity.
Environmental Fate and Ecotoxicological Implications of 2,4 Dimethylphenyl Containing Compounds
Environmental Persistence and Degradation Pathways
The persistence of a chemical in the environment is determined by its resistance to various degradation processes. up.pt A substance is considered persistent if it is not easily broken down by biotic (living organisms) or abiotic (non-living) processes, potentially leading to its accumulation and long-term presence in various environmental compartments. nih.gov The environmental half-life of a compound is a key indicator of its persistence. up.pt
Key Degradation Pathways:
Microbial Degradation: This is a major route for the breakdown of many organic compounds in soil and water. juniperpublishers.com For 2,4-D, microorganisms can cleave the acetic acid side chain, followed by ring cleavage to produce simpler aliphatic acids. juniperpublishers.com The rate of microbial degradation is influenced by factors such as soil organic carbon content, temperature, oxygen availability, and the presence of an adapted microbial community. juniperpublishers.com
Photodecomposition (Photolysis): Sunlight can break down chemical compounds. While photolysis plays a role in the degradation of 2,4-D, it is generally considered a minor pathway compared to rapid microbial degradation. juniperpublishers.com
Hydrolysis: This chemical process involves the reaction of a substance with water. Ester bonds, for example, are highly susceptible to hydrolysis, which can significantly reduce the environmental half-lives of compounds containing them. up.pt The rate of hydrolysis is influenced by pH and temperature. up.pt For 2,4-D esters, hydrolysis to the 2,4-D acid form is rapid in alkaline environments and moist soils. epa.gov
The persistence of these related compounds can vary significantly based on environmental conditions. For instance, the half-life of 2,4-D in soil averages around 10 days but can be much longer in cold, dry, or microbially inactive soils. juniperpublishers.com
Table 1: Environmental Half-Life of Analogous Compounds
| Compound | Compartment | Half-Life | Conditions |
|---|---|---|---|
| 2,4-D | Soil | ~10 days (average) | Varies with conditions |
| 2,4-D | Water | <10 days | Dependent on nutrients, temp, O2 |
| 2,4-D Esters | Soil/Water | <2.9 days | Normal agricultural conditions |
This table presents data for 2,4-D, a structurally related compound, to provide an indication of potential persistence. juniperpublishers.comepa.gov
Bioaccumulation Potential in Environmental Systems
Bioaccumulation refers to the process by which organisms can take up and concentrate chemicals from their environment, including water, soil, and food. The potential for a chemical to bioaccumulate is a key consideration in environmental risk assessment. canada.ca A primary indicator of bioaccumulation potential is the octanol-water partition coefficient (Log Kow), which measures a chemical's hydrophobicity (tendency to dissolve in fats and oils rather than water).
Direct bioaccumulation studies for 2-(2,4-Dimethylphenyl)ethanol are not available. However, data for the related compound 2,4-dimethylphenol suggest a low potential for bioaccumulation. epa.gov
The log Kow for 2,4-dimethylphenol is 2.3. epa.gov
The U.S. Environmental Protection Agency (EPA) reports national-level Bioaccumulation Factor (BAF) estimates for 2,4-dimethylphenol ranging from 4.8 to 7.0 L/kg, which indicates a low potential for bioaccumulation. epa.gov
One study reported a Bioconcentration Factor (BCF) of 150 L/kg for 2,4-dimethylphenol in bluegill sunfish, with a rapid depuration half-life of less than one day, suggesting a low likelihood of residue problems. epa.govepa.gov
Based on these analogous data, it is inferred that this compound, as another relatively simple substituted phenol, would also likely exhibit a low potential for significant bioaccumulation in aquatic organisms.
Ecotoxicological Effects on Non-Target Organisms (e.g., Honeybees)
Ecotoxicology studies the harmful effects of chemical substances on biological organisms and ecosystems. While no specific ecotoxicological data for this compound were identified, the potential effects on non-target organisms like honeybees (Apis mellifera) can be discussed in the context of general chemical toxicology. Honeybees are crucial pollinators and are often used as bioindicators for environmental pollution. avocadosource.com
Exposure to toxic chemicals can induce a range of sublethal and lethal effects in honeybees:
Behavioral Changes: Intoxication from substances like ethanol (B145695) can impair locomotion, balance, and the ability to fly, potentially preventing bees from returning to the hive. wikipedia.org It can also disrupt foraging and other social behaviors. wikipedia.org
Neurotoxicity: Many insecticides act as neurotoxins, affecting the nervous system of bees. mdpi.com
Oxidative Stress: Exposure to certain pesticides can lead to an increase in reactive oxygen species (ROS), causing cellular damage. mdpi.com
Genotoxicity: Some compounds have the potential to damage genetic material (DNA), leading to mutations or other cellular abnormalities. mdpi.com
Studies on the related compound 2,4-D have shown varying levels of toxicity to different non-target organisms. For example, ester formulations of 2,4-D are known to be more toxic to fish and aquatic invertebrates than salt formulations. juniperpublishers.comresearchgate.net Symptoms in fish can include loss of balance and lack of response to stimuli. researchgate.net
Assessing the ecotoxicological risk of this compound would require a battery of standardized tests on representative non-target organisms, including honeybees, aquatic invertebrates (like Daphnia magna), fish, and algae, to determine its acute and chronic toxicity. researchgate.net
Residue Analysis and Environmental Monitoring Methodologies
To understand the environmental fate and exposure levels of a compound, robust analytical methods for its detection and quantification in various environmental matrices (e.g., water, soil, sediment, biota) are essential.
While specific validated methods for this compound are not detailed in the available literature, standard analytical methodologies used for other phenolic compounds, pesticides, and their metabolites would be readily adaptable. These methods prioritize high sensitivity, selectivity, and precision to detect trace levels of contaminants. mdpi.com
Common Analytical Techniques:
Chromatography: This is the core technique for separating the target compound from other components in a sample.
Gas Chromatography (GC): Suitable for volatile and semi-volatile compounds. Often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. epa.gov
Liquid Chromatography (LC) / High-Performance Liquid Chromatography (HPLC): Versatile for a wide range of compounds, including those that are not volatile. Coupling with tandem mass spectrometry (LC-MS/MS) is a powerful tool for trace-level analysis in complex matrices like beebread or water samples. mdpi.comepa.gov
Sample Preparation: This is a critical step to extract the analyte from the sample matrix and remove interfering substances.
Liquid-Liquid Extraction (LLE): A traditional method using solvents to extract the compound. e-bookshelf.de
Solid-Phase Extraction (SPE): A more modern and efficient technique where the analyte is adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent.
Solid-Phase Microextraction (SPME): A solvent-free method that is useful for concentrating analytes before GC analysis.
The development of an analytical method for this compound would involve optimizing these extraction and analysis steps and validating the method's performance in terms of linearity, recovery, precision, and limits of detection and quantification. mdpi.com
Table 2: Overview of Relevant Analytical Techniques
| Technique | Description | Application for Similar Compounds |
|---|---|---|
| GC-MS | Gas Chromatography-Mass Spectrometry | Analysis of 2,4-D, phenols, and other pesticide residues in water and soil. epa.gov |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Determination of pesticide residues and their metabolites in food and environmental samples. mdpi.comepa.gov |
| SPE | Solid-Phase Extraction | Sample cleanup and concentration for various organic pollutants in water. |
This table summarizes common methodologies applicable to the analysis of phenolic compounds in environmental samples.
Analogous Approaches in Environmental Risk Assessment
When experimental data for a specific chemical are limited, environmental risk assessment often relies on analogous approaches. This involves using data from structurally similar chemicals to predict the environmental fate and toxicity of the compound of interest. whiterose.ac.uk This pragmatic approach is crucial for prioritizing substances for further testing and for making informed preliminary risk management decisions. service.gov.uk
Key Analogous Approaches:
Read-Across: This method involves filling data gaps for a target chemical by using data from one or more structurally similar source chemicals. For example, the environmental risks of various alkylphenols have been assessed by comparing them to nonylphenol, a well-studied compound. service.gov.ukservice.gov.uk The toxicity of this compound could be initially estimated by reading across from data on 2,4-dimethylphenol and other short-chain alkylphenols.
Quantitative Structure-Activity Relationships (QSARs): These are computational models that predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. QSARs can be used to estimate properties like hydrophobicity, soil sorption, and toxicity in the absence of experimental data. whiterose.ac.uk
Grouping of Chemicals/Category Approach: Chemicals are grouped into categories based on structural similarity and the assumption that they will have similar properties and/or exhibit a predictable pattern in their properties. The risk assessment is then performed on the category as a whole, using data from representative members. service.gov.uk
Species Sensitivity Distribution (SSD): This is a statistical model used to estimate the concentration of a chemical at which a certain percentage of species in an ecosystem will be adversely affected. When sufficient ecotoxicity data are available for a range of species for an analogous compound, an SSD can be developed to derive a Predicted No-Effect Concentration (PNEC), which is a key value in risk assessment. nih.gov
The European Union's guidance for risk assessment acknowledges the use of these alternative techniques for evaluating pesticide transformation products and other chemicals where a full experimental dataset may not be available or required. whiterose.ac.uk For this compound, a risk assessment would likely begin by comparing its structure and physicochemical properties to those of 2,4-dimethylphenol and other commercial alkylphenols to prioritize the need for specific experimental studies. service.gov.uk
Applications in Advanced Materials and Chemical Industries
Role as Versatile Building Blocks and Synthetic Intermediates
2-(2,4-Dimethylphenyl)ethanol serves as a crucial building block in organic synthesis, providing a foundational structure for the creation of more complex molecules. cymitquimica.com Its aromatic nature, combined with the reactivity of its alcohol functional group, allows it to be a versatile intermediate in various chemical reactions. cymitquimica.com The presence of the hydroxyl (-OH) group enables it to participate in hydrogen bonding, which can influence its solubility and reactivity in different solvents. cymitquimica.com
This compound's utility as a synthetic intermediate is demonstrated in its use to prepare a variety of derivatives. For instance, it can be a precursor in the synthesis of complex heterocyclic compounds. One notable example is the formation of pyrazole (B372694) derivatives. Specifically, the compound ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate has been synthesized through a cyclocondensation reaction involving a derivative of this compound. researchgate.net Pyrazoles are a significant class of compounds in both medicinal and industrial chemistry. researchgate.net
The reactivity of the hydroxyl group allows for a range of chemical transformations, making this compound a valuable starting material for multi-step syntheses. These transformations can include oxidation, esterification, and etherification, leading to a diverse set of derivative compounds with tailored properties for specific applications.
Contributions to Medicinal Chemistry and Rational Drug Design
The structural framework of this compound is a valuable scaffold in the field of medicinal chemistry and rational drug design. While the compound itself may not be the active pharmaceutical ingredient, its derivatives have shown significant potential in the development of new therapeutic agents.
Derivatives of the closely related 1-(2,4-dimethylphenyl)ethanol (B1294661), such as 1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol, have been noted for their anti-inflammatory, antioxidant, and antimicrobial properties. This highlights the potential of the 2,4-dimethylphenyl ethanol (B145695) core in designing molecules with specific biological activities. The interaction of the hydroxyl group through hydrogen bonding and the potential for metabolic transformations are key aspects of its mechanism of action at a molecular level.
Furthermore, the pyrazole derivatives that can be synthesized from this compound are known to possess a wide spectrum of pharmacological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects. researchgate.net This makes the parent alcohol an important starting point for the discovery of new drugs. The general class of dimethylamine (B145610) (DMA) derivatives, which can be conceptually linked to modifications of this compound, are recognized for their diverse pharmacological activities and their utility in creating valuable candidates for treating numerous diseases. rsc.org
Utility in Flavor and Fragrance Formulations
In the perfume industry, ethanol is a commonly used solvent due to its volatility and relatively neutral odor, which allows the aromatic compounds to be effectively dispersed. laballey.comsobfragrance.com Aromatic alcohols like this compound are dissolved in a solvent, often ethanol, to create a fragrance solution. laballey.com The specific chemical structure of this compound, with its substituted benzene (B151609) ring, gives it a unique scent that can be blended with other aromatic compounds to create complex and desirable fragrances. cymitquimica.com
The volatility of such compounds is a crucial property, as it allows the fragrance molecules to evaporate and be detected by the olfactory system. laballey.com Additionally, the stability of the compound ensures that the fragrance remains consistent over time. cymitquimica.com
Potential Applications in Polymer Chemistry
The structure of this compound, containing both an aromatic ring and a reactive hydroxyl group, suggests its potential for use in polymer chemistry. The hydroxyl group can act as a site for polymerization reactions, allowing it to be incorporated into polymer chains.
For example, alcohols are key reactants in the synthesis of polyesters, which are typically formed through the reaction of a dicarboxylic acid and a diol. whiterose.ac.uk While this compound is a mono-alcohol, it could be used to terminate a polymer chain, thereby controlling the molecular weight of the resulting polyester. It could also be chemically modified to a diol to act as a monomer. Similarly, in the formation of polyurethanes, which involves the reaction of isocyanates with alcohols, this compound could be used to introduce specific properties to the polymer. ksu.edu.saksu.edu.sa
The presence of the 2,4-dimethylphenyl group can impart desirable characteristics to a polymer, such as thermal stability and specific mechanical properties. The use of bio-based alcohols as precursors for monomers in polymer synthesis is a growing area of research, and compounds like this compound could potentially be derived from renewable feedstocks in the future. nih.govmdpi.com
Development as Biological Probes and Research Tools
Derivatives of this compound have been utilized as tools in biological research to investigate various cellular and molecular processes. For instance, the related compound 2-(2',4'-diaminophenoxy)ethanol has been studied for its potential genotoxic activity in multiple assay systems. nih.gov Such studies, regardless of the outcome, demonstrate the use of these types of molecules to probe biological pathways and assess the safety of chemical compounds.
In a broader context, the dimethylamine (DMA) scaffold, which can be a feature of derivatives synthesized from this alcohol, is valuable in the development of research tools. DMA derivatives have applications in prodrug design and molecular imaging techniques, which are crucial for advancing medicinal chemistry research. rsc.org The ability to attach this molecular fragment to other functional groups allows for the creation of probes to study biological targets and pathways.
Future Research Directions and Emerging Trends for 2 2,4 Dimethylphenyl Ethanol
Development of More Sustainable and Efficient Synthetic Routes
The chemical industry is increasingly moving towards green chemistry to minimize environmental impact. htfmarketreport.com For compounds like 2-(2,4-Dimethylphenyl)ethanol, this necessitates a departure from traditional synthetic methods that may rely on harsh conditions or toxic reagents. ijfmr.com Future research will be pivotal in developing eco-friendly and economically viable production pathways.
Key research objectives include:
Biocatalysis and Microbial Fermentation: A significant trend is the use of microorganisms, particularly yeast, to synthesize aromatic alcohols. ijfmr.com This biotechnological approach, which often utilizes agro-industrial waste as feedstock, presents a sustainable alternative to chemical synthesis. ijfmr.com Research could focus on identifying or engineering specific yeast strains capable of producing this compound from renewable precursors, mirroring the established biosynthesis of 2-phenylethanol (B73330). ijfmr.com
Novel Catalytic Systems: Efforts are being directed towards creating new catalysts, such as bimetallic systems, for synthesizing alcohols from abundant feedstocks like CO2. rsc.orgrsc.org Investigating similar catalytic strategies for the specific synthesis of this compound could lead to highly efficient and selective processes.
Process Optimization: Beyond the core reaction, optimizing downstream processes to reduce waste and energy consumption is crucial. This involves improving product purification techniques to handle byproducts more effectively, a common challenge in chemical synthesis. ijfmr.com
Table 1: Comparison of Synthetic Approaches for Aromatic Alcohols
| Approach | Description | Potential Advantages for this compound | Research Challenges |
|---|---|---|---|
| Traditional Chemical Synthesis | Often involves multi-step reactions using petrochemical feedstocks, high temperatures, and pressures. ijfmr.com | Established and scalable methodologies. | Use of toxic reagents, generation of hazardous waste, high energy consumption. ijfmr.com |
| Biocatalytic Synthesis | Utilizes enzymes or whole-cell microorganisms (e.g., yeast) to convert renewable feedstocks into the target compound. ijfmr.com | Environmentally friendly, utilizes renewable resources, potential for high specificity. ijfmr.com | Strain development, optimization of fermentation conditions, lower product yields compared to chemical routes. |
| Green Catalysis | Employs advanced catalysts (e.g., bimetallic nanoparticles) to enable reactions under milder conditions with higher selectivity, potentially using feedstocks like CO2. rsc.orgrsc.org | High efficiency and selectivity, potential for carbon capture utilization, reduced energy requirements. | Catalyst design and stability, feedstock activation, process integration. |
Deepening the Understanding of Molecular Mechanisms in Biological Systems
To unlock the potential of this compound in pharmacology or toxicology, a profound understanding of its interactions at a molecular and cellular level is essential. The biological mechanisms of even simple alcohols like ethanol (B145695) are complex, involving impacts on DNA, oxidative stress, and metabolic pathways. alkoholundkrebs.ch Future research must elucidate the specific pathways affected by the unique structure of this compound.
Areas for investigation include:
Receptor and Enzyme Interactions: Identifying specific protein targets, such as enzymes or receptors, that bind to the compound. This involves screening assays and structural biology studies to map out the binding interactions that could mediate a biological response.
Cellular Signaling Pathways: Investigating how the compound influences cellular communication. This includes studying its effects on second messenger systems, protein kinase cascades, and gene expression, which could reveal its potential as a modulator of cellular functions.
Metabolic Fate and Bioactivation: Determining how the compound is metabolized in biological systems. Like ethanol, which is oxidized to the reactive metabolite acetaldehyde, this compound could be converted into metabolites with distinct biological activities or toxicities. alkoholundkrebs.ch Understanding this is critical for assessing its safety and efficacy. Research into how its metabolites might cause DNA damage or disrupt DNA methylation would be particularly important. alkoholundkrebs.ch
Advancements in Drug Discovery and Lead Optimization of Derivatives
The core structure of this compound can serve as a scaffold for developing new therapeutic agents. The process of drug discovery involves modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.govdrugdiscoverychemistry.com
Future directions in this area are:
Synthesis of Analog Libraries: Creating a diverse library of derivatives by modifying the parent structure. For instance, the hydroxyl group or the dimethylphenyl ring could be altered to explore structure-activity relationships (SAR). This systematic approach is fundamental to identifying candidates with improved biological activity.
High-Throughput Screening (HTS): Employing HTS techniques to rapidly screen the synthesized libraries against a wide range of biological targets. bioascent.com This can accelerate the identification of lead compounds for various diseases, from infectious diseases to metabolic disorders.
Pharmacokinetic and ADME Profiling: A crucial aspect of lead optimization is ensuring the drug candidate has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. drugdiscoverychemistry.com Future work will involve early-stage in vitro and in vivo studies to assess the metabolic stability, permeability, and potential for drug-drug interactions of promising derivatives. drugdiscoverychemistry.com
Table 2: Key Stages in Drug Discovery for this compound Derivatives
| Stage | Objective | Methodologies | Desired Outcome |
|---|---|---|---|
| Hit Identification | To identify initial derivatives with biological activity against a specific target. | High-Throughput Screening (HTS) of a chemical library based on the core scaffold. bioascent.com | A set of "hit" compounds showing promising activity. |
| Lead Generation | To synthesize and evaluate analogs of the initial hits to establish a preliminary structure-activity relationship (SAR). | Medicinal chemistry, initial in vitro assays for potency and selectivity. | A "lead" compound with confirmed activity and potential for optimization. |
| Lead Optimization | To iteratively modify the lead compound to improve its efficacy, selectivity, and ADME properties. nih.govdrugdiscoverychemistry.com | Structure-based drug design, computational modeling, in vitro ADME assays, preliminary in vivo pharmacokinetic studies. nih.gov | A preclinical drug candidate with a balanced profile of potency, safety, and drug-like properties. |
Comprehensive Environmental Impact Assessments and Remediation Strategies
As with any chemical compound, a thorough evaluation of the environmental fate and potential ecological impact of this compound is imperative. The environmental behavior of related compounds like ethanol, which is readily biodegradable but can cause oxygen depletion in aquatic systems, highlights the need for specific data. noaa.gov
Future research should focus on:
Environmental Fate and Transport: Studies to determine the compound's persistence in soil, water, and air. Key parameters to investigate include its rate of biodegradation, potential for bioaccumulation, and mobility in groundwater. noaa.gov While ethanol does not adsorb well to soil, the properties of this larger derivative need to be determined. noaa.gov
Ecotoxicology: Assessing the toxicity of the compound and its degradation products to a range of organisms, including microbes, algae, invertebrates, and fish. This data is essential for establishing environmental quality standards and predicting ecological risks.
Remediation Technologies: Developing effective strategies for cleaning up potential spills or contamination. This could involve bioremediation approaches that use microorganisms to break down the compound, or advanced oxidation processes. Technologies like ethanol-enhanced steam injection used for other pollutants could be adapted. mdpi.com
Synergistic Integration of Computational and Experimental Methodologies
The convergence of computational modeling and experimental work is revolutionizing chemical and biological research. nih.gov This synergy allows for more targeted and efficient investigations, reducing time and resource expenditure. For this compound, this integrated approach can accelerate progress across all previously mentioned research areas.
Key applications include:
Predictive Modeling in Synthesis and Drug Design: Using computational chemistry to predict reaction outcomes, design more efficient catalysts, and model the interaction of derivatives with biological targets. mdpi.com Molecular docking and molecular dynamics simulations can provide insights into binding mechanisms, guiding the synthesis of more potent drug candidates. mdpi.com
In Silico Toxicology and Environmental Fate: Employing Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools to predict the toxicity and environmental behavior of the compound and its derivatives. This can help prioritize which compounds to advance and identify potential hazards early in the development process.
Data-Driven Discovery: Leveraging machine learning and artificial intelligence to analyze large datasets from high-throughput screening and environmental monitoring. discoveryontarget.com This can uncover novel structure-property relationships and guide future experimental design. This integration of computational fluid dynamics, molecular modeling, and experimental data is crucial for modern chemical process development. nih.gov
Q & A
Basic: What are the standard synthetic routes for 2-(2,4-Dimethylphenyl)ethanol, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via catalytic reduction of 2-(2,4-dimethylphenyl)acetaldehyde using hydrogen and palladium-based catalysts. Alternative routes include Grignard reactions with 2,4-dimethylbenzyl magnesium bromide and ethylene oxide, followed by acidic workup. Reaction conditions such as temperature (optimized at 60–80°C), solvent polarity (e.g., THF vs. ethanol), and catalyst loading (5–10% Pd/C) significantly impact yield. For example, higher Pd/C concentrations reduce reaction time but may increase side-product formation .
Basic: What are the solubility and stability profiles of this compound under varying pH and temperature?
Answer:
The compound is slightly soluble in water (0.1–0.5 mg/mL at 25°C) but highly soluble in organic solvents like ethanol and dichloromethane. Stability studies indicate degradation at pH < 3 (acidic hydrolysis of the alcohol group) and pH > 10 (base-catalyzed oxidation). Thermal stability is maintained up to 150°C, but prolonged heating above 100°C in oxygen-rich environments accelerates decomposition. Analytical methods like HPLC-UV (λ = 254 nm) are recommended for monitoring stability .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from variations in assay conditions. Standardize protocols by:
- Using consistent microbial strains (e.g., E. coli ATCC 25922).
- Controlling solvent vehicle (DMSO concentration ≤1% v/v).
- Validating cell viability via ATP-based luminescence assays.
Cross-validate results with orthogonal methods, such as disc diffusion vs. broth microdilution, and perform dose-response curves (IC50/EC50) to account for batch-to-batch variability .
Advanced: What environmental risk assessment strategies are recommended for this compound?
Answer:
Adopt OECD guidelines for ecotoxicology:
- Biodegradation: Conduct OECD 301F (manometric respirometry) to assess aerobic degradation.
- Aquatic toxicity: Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201).
- Bioaccumulation: Estimate log Kow (octanol-water partition coefficient) via HPLC retention time correlation.
Preliminary data suggest moderate persistence (half-life >60 days in soil), necessitating long-term monitoring of metabolites like 2,4-dimethylbenzoic acid .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced selectivity?
Answer:
Systematic SAR approaches include:
- Substituent modification: Introduce electron-withdrawing groups (e.g., -NO2) at the para position to enhance antimicrobial activity.
- Stereochemistry: Resolve enantiomers via chiral HPLC and test R vs. S configurations for target binding (e.g., CYP450 enzymes).
- Computational modeling: Use molecular docking (AutoDock Vina) to predict interactions with biological targets like bacterial efflux pumps. Validate with in vitro assays (e.g., efflux inhibition using ethidium bromide accumulation tests) .
Basic: What analytical techniques are most effective for quantifying this compound in complex matrices?
Answer:
- GC-MS: Ideal for volatile derivatives (e.g., silylated compounds) with detection limits of 0.01 ppm.
- HPLC-PDA: Use C18 columns (acetonitrile/water gradient) for quantification in biological samples (LOQ = 0.1 µg/mL).
- NMR (¹H/¹³C): Confirm structural integrity via characteristic peaks: δ 1.4 ppm (CH3), δ 4.2 ppm (CH2OH), and aromatic signals at δ 6.8–7.2 ppm .
Advanced: What experimental designs mitigate hazards during large-scale synthesis of this compound?
Answer:
- Risk assessment: Follow ACS guidelines for evaluating exothermic reactions (e.g., Grignard reagent handling) and gas evolution (use oil bubblers).
- Engineering controls: Implement jacketed reactors for temperature control and explosion-proof agitation.
- Waste management: Neutralize acidic/byproduct streams with NaHCO3 before disposal. Reference OSHA standards for permissible exposure limits (PEL) of intermediates like 2,4-dimethylbenzaldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
